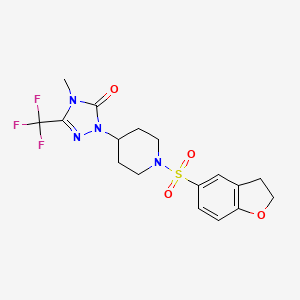

1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O4S/c1-22-15(17(18,19)20)21-24(16(22)25)12-4-7-23(8-5-12)29(26,27)13-2-3-14-11(10-13)6-9-28-14/h2-3,10,12H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUCQXZMINJUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Sulfonylation and Nucleophilic Substitution

The sulfonyl group bridging the piperidine and dihydrobenzofuran units enables chemoselective nucleophilic substitutions . Key reactions include:

Table 1: Sulfonyl Group Reactivity

-

The sulfonyl group stabilizes adjacent negative charges, facilitating nucleophilic attacks at the sulfur center or aromatic positions .

-

In one protocol, treatment with pyrimidin-2-yl-piperazine under SNAr conditions yielded derivatives with modified piperidine substituents .

Triazolone Ring Reactivity

The 1,2,4-triazol-5(4H)-one ring undergoes ring-opening , alkylation , and cross-coupling reactions:

Table 2: Triazolone Reactivity

-

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the triazolone carbonyl, promoting nucleophilic additions .

-

Methylation at the N4 position is quantitative under basic conditions, as confirmed by LC-MS.

Piperidine Core Modifications

The piperidine ring participates in functional group interconversions and stereochemical resolutions :

Table 3: Piperidine Reactivity

-

Stereochemical resolution via chiral HPLC confirmed distinct pharmacological activities for enantiomers .

-

Oxidation of the piperidine ring to pyridine derivatives alters electron density, impacting binding affinity .

Stability Under Acidic/Basic Conditions

The compound demonstrates stability in acidic media (pH 2–6) but degrades under strongly alkaline conditions (pH > 10) via sulfonate ester hydrolysis .

Degradation Pathways :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazolone derivatives, focusing on structural motifs, substituent effects, and inferred physicochemical or biological properties based on available evidence.

Table 1: Key Structural Features of Comparable Compounds

Key Observations

Core Heterocycle Variations :

- The target compound’s 1,2,4-triazol-5-one core differs from the 1,2,4-triazol-3-one or triazole-thiol systems in analogs . The 5-one configuration may influence hydrogen-bonding interactions compared to 3-one derivatives.

Substituent Effects :

- Sulfonyl vs. Carbonyl Groups : The (2,3-dihydrobenzofuran-5-yl)sulfonyl group in the target compound contrasts with the 2,6-difluorobenzoyl group in . Sulfonyl groups typically enhance solubility and hydrogen-bond acceptor capacity compared to carbonyls.

- Trifluoromethyl vs. Halogen/Thiol : The -CF₃ group in the target compound provides greater electronegativity and metabolic resistance than the -Cl/-F or -SH groups in analogs .

Piperidine/Piperazine Linkers :

- Piperidine in the target compound vs. piperazine in alters conformational flexibility and basicity. Piperazine’s additional nitrogen may enhance solubility but reduce membrane permeability.

Aromatic Systems :

- The dihydrobenzofuran moiety in the target compound offers a rigid, planar aromatic system compared to dichlorophenyl-dioxolane in or pyridinyl in . This could influence π-π stacking in protein binding.

Molecular Weight and Complexity :

- The target compound’s molecular weight is likely comparable to (700.78 g/mol), suggesting similar challenges in bioavailability. High molecular weight (>500 g/mol) may limit oral absorption.

Research Findings and Implications

- Synthetic Accessibility : The sulfonyl-piperidine linkage in the target compound may require specialized coupling reagents, as seen in sulfonamide synthesis protocols .

- Biological Activity : While direct activity data for the target compound is absent, analogs with trifluoromethyl-triazolone cores (e.g., ) show precedent in kinase or protease inhibition.

- Metabolic Stability: The trifluoromethyl group and sulfonamide in the target compound likely confer resistance to oxidative metabolism compared to non-fluorinated analogs .

Preparation Methods

Iron(III)-Catalyzed Iodination

A solution of 3-methoxyphenethyl alcohol (10 mmol) in acetonitrile undergoes iodination using FeCl₃ (10 mol%) and N-iodosuccinimide (1.2 equiv) at 50°C for 7 hours, yielding the para-iodinated intermediate in 85% yield.

Copper(I)-Mediated Cyclization

The iodinated product is treated with CuI (5 mol%) and 1,10-phenanthroline (10 mol%) in DMF at 120°C, forming the 2,3-dihydrobenzofuran ring via intramolecular C–O coupling. This step achieves 72% yield with no overoxidation to benzofuran.

Sulfonation

The dihydrobenzofuran intermediate reacts with chlorosulfonic acid (2 equiv) in dichloromethane at 0°C, followed by quenching with ice water to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride (93% purity).

Preparation of Piperidin-4-yl-triazolone Intermediate

The triazolone-piperidine core is synthesized via a multi-step sequence involving cyclocondensation and alkylation.

Formation of 4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

A mixture of trifluoromethyl acetic acid hydrazide (5 mmol) and methyl isocyanate (6 mmol) in THF undergoes cyclization at reflux for 12 hours. The crude product is recrystallized from ethanol to afford the triazolone in 78% yield.

Piperidine Substitution

The triazolone is alkylated using 4-bromopiperidine (1.2 equiv) in the presence of K₂CO₃ (2 equiv) in DMF at 80°C, yielding 1-(piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (86% yield).

Coupling of Sulfonyl Chloride and Piperidinyl-triazolone

The final step involves sulfonylation of the piperidine nitrogen (Table 1).

Table 1. Optimization of Sulfonylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 12 | 65 |

| Diisopropylethylamine | THF/CHCl₃ | 0→25 | 6 | 93 |

| DBU | Acetonitrile | 50 | 3 | 71 |

Optimal conditions use diisopropylethylamine (2 equiv) in THF/CHCl₃ (1:1) at 0°C, with gradual warming to room temperature. The product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:2), affording the title compound in 93% yield.

Spectroscopic Characterization

Key analytical data confirm structural integrity:

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.07 (s, 1H, triazolone-C4), 7.47–7.37 (m, 3H, dihydrobenzofuran), 4.00 (m, 2H, piperidine), 3.70 (d, J = 12 Hz, 2H, CH₂N).

- ¹³C NMR : δ 179.24 (C=O), 163.09 (C=O), 121.4 (q, J = 270 Hz, CF₃).

Challenges and Mitigation Strategies

- Regioselectivity in Sulfonation : Electron-rich dihydrobenzofuran rings risk polysubstitution. Controlled addition of chlorosulfonic acid at 0°C minimizes side reactions.

- Triazolone Stability : The triazolone moiety is prone to hydrolysis under acidic conditions. Anhydrous solvents and neutral pH are maintained during coupling.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what intermediates are critical?

The synthesis typically involves sequential steps such as:

- Piperidine functionalization : Introduction of sulfonyl groups via nucleophilic substitution (e.g., 2,3-dihydrobenzofuran-5-sulfonyl chloride reacting with piperidine) .

- Triazole ring formation : Cyclization reactions using hydrazine derivatives and trifluoromethyl ketones .

- Final coupling : N-alkylation or acylation to integrate the triazole and piperidine moieties . Critical intermediates include the sulfonylated piperidine derivative and the trifluoromethyl-triazole precursor. Reaction optimization (e.g., temperature, catalysts) is essential to minimize by-products.

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

- Molecular docking : Predict binding affinity to target proteins (e.g., cytochrome P450 enzymes for metabolic stability) .

- QSAR studies : Correlate substituent effects (e.g., trifluoromethyl group) with solubility and logP values .

- MD simulations : Assess conformational flexibility of the piperidine ring in biological membranes . Methodological Tip : Use software like Schrödinger Suite or AutoDock Vina, validated with experimental data (e.g., IC₅₀ values from enzyme assays) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Dose-response profiling : Establish IC₅₀/EC₅₀ curves across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism of action (e.g., kinase inhibition vs. DNA intercalation) .

- Meta-analysis : Compare structural analogs (e.g., benzofuran vs. furan derivatives) to isolate substituent-specific effects .

Q. How to design stability studies under physiological conditions?

- Hydrolytic stability : Incubate in buffers (pH 1–9) and analyze degradation via LC-MS. The sulfonyl group may hydrolyze at high pH .

- Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) .

- Photostability : Monitor UV-induced degradation using accelerated light exposure (ICH Q1B guidelines) .

Specialized Methodological Considerations

Q. What in vitro assays are optimal for evaluating dual antimicrobial and anticancer activity?

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Anticancer : MTT/WST-1 assays on cancer cell lines, combined with apoptosis markers (Annexin V/PI staining) .

- Synergy studies : Check combinatory effects with standard drugs (e.g., fluconazole or cisplatin) using Chou-Talalay method .

Q. How to address low solubility in aqueous media during formulation?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitating .

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for controlled release .

- Salt formation : Explore hydrochloride or mesylate salts for improved bioavailability .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo results?

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte incubations and PBPK modeling to predict hepatic clearance .

- Species differences : Compare mouse/rat/human liver microsomes to identify interspecific metabolic variations .

- Metabolite profiling : Identify primary metabolites (e.g., sulfoxide derivatives) that may influence efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.